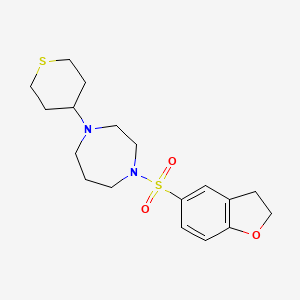
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane, commonly known as DBT or Dibenzothiazepine, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DBT is a heterocyclic compound that belongs to the benzodiazepine family and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of DBT is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed throughout the brain and are involved in the regulation of neuronal excitability. DBT has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
DBT has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. It has also been shown to improve cognitive function and memory. DBT has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBT has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. However, DBT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DBT, including the development of more potent and selective GABA-A receptor modulators, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for DBT and to investigate its potential side effects and toxicity.
Métodos De Síntesis
DBT can be synthesized by the reaction of 2-aminothiophenol with 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by the reaction of the resulting intermediate with 1,4-diazepane. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
DBT has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. DBT has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-25(22,17-2-3-18-15(14-17)4-11-23-18)20-8-1-7-19(9-10-20)16-5-12-24-13-6-16/h2-3,14,16H,1,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLVUHUZJVXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

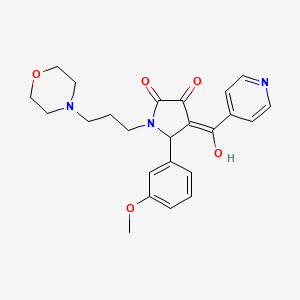
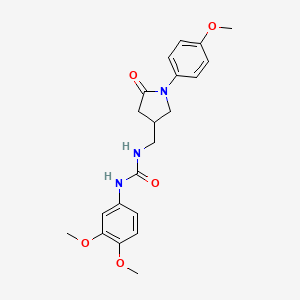
![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)

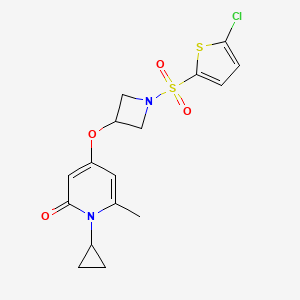
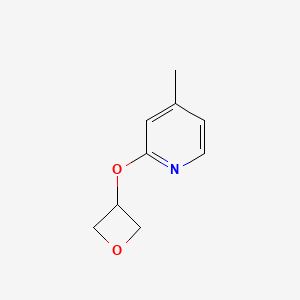
![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)
![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)
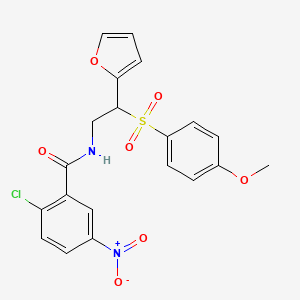
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)